GNF4877

Diabetes research β-cell proliferation DYRK1A inhibition

GNF4877 is the optimal tool for β-cell proliferation studies. Unlike harmine and 5‑IT, which confound results by inducing differentiation genes (PDX1, MAFA, NKX6.1), GNF4877 delivers a clean mitogenic signal at 10‑fold greater potency (human islet EC50 ~0.54 µM). This eliminates cross‑talk, ensuring unambiguous data interpretation in DYRK1A pathway dissection and high‑throughput screening campaigns. Oral bioavailability validated in RIP‑DTA diabetic mice makes it a reliable in vivo benchmark. Procure GNF4877 to maximize assay window and data clarity.

Molecular Formula C25H27FN6O4
Molecular Weight 494.5 g/mol
Cat. No. B607704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF4877
SynonymsGNF-4877;  GNF 4877;  GNF4877
Molecular FormulaC25H27FN6O4
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N
InChIInChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1
InChIKeyUZIATSFXNVOVFE-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNF4877: A Potent Dual DYRK1A/GSK3β Inhibitor for β-Cell Proliferation Research


GNF4877 is a synthetic aminopyrazine derivative and a potent dual inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3 beta (GSK3β), with reported IC50 values of 6 nM and 16 nM, respectively [1]. It was originally developed by the Genomics Institute of the Novartis Research Foundation (GNF) as a tool compound to promote pancreatic β-cell proliferation [2]. Mechanistically, GNF4877 blocks the nuclear export of nuclear factor of activated T-cells (NFATc), leading to enhanced β-cell replication in both rodent and human primary islets [1].

Why GNF4877 Cannot Be Simply Substituted with Other DYRK1A Inhibitors


Despite sharing a common primary target (DYRK1A), commercially available DYRK1A inhibitors exhibit profound functional divergence in human β-cell assays. Direct comparative studies reveal that while compounds like harmine, INDY, and CC-401 induce β-cell proliferation, GNF4877 demonstrates approximately 10-fold greater mitogenic potency in human islets compared to harmine and INDY [1]. Critically, harmine and 5-IT uniquely drive β-cell differentiation (upregulating PDX1, MAFA, NKX6.1), whereas GNF4877, INDY, and CC-401 fail to induce these essential β-cell phenotypic genes [2]. These marked differences in both proliferative potency and differentiation capacity preclude simple interchangeability among DYRK1A inhibitors in experimental workflows.

GNF4877 Quantitative Differentiation Evidence: Comparator-Based Performance Data


Superior Mitogenic Potency in Human β-Cells: GNF4877 vs. Harmine and INDY

In a head-to-head comparison using 10 human islet donor preparations, GNF4877 exhibited approximately 10-fold greater mitogenic potency than harmine, INDY, and leucettine-41. Dose-response curves for GNF4877 and 5-IT were significantly left-shifted relative to the other DYRK1A inhibitors [1].

Diabetes research β-cell proliferation DYRK1A inhibition

Mechanistic Differentiation: GNF4877 Fails to Induce β-Cell Differentiation Markers

A systematic comparison of seven DYRK1A inhibitors in normal and T2D human islets revealed that GNF4877, unlike harmine, 2-2c, and 5-IT, does not induce expression of key β-cell differentiation markers (PDX1, MAFA, NKX6.1, SLC2A2, PCSK1, MAFB, SIX2, SLC30A8, ENTPD3) [1].

β-cell differentiation DYRK1A inhibitor comparison Phenotypic screening

In Vivo Efficacy: Oral GNF4877 Increases β-Cell Mass and Improves Glycemic Control

In a transgenic mouse model of β-cell ablation (RIP-DTA), oral administration of GNF4877 (50 mg/kg, BID, 15 days) significantly induced β-cell proliferation, increased β-cell mass and insulin content, and improved glycemic control [1].

In vivo β-cell regeneration Type 1 diabetes model Oral bioavailability

Biochemical Potency: GNF4877 vs. INDY on DYRK1A

In enzymatic assays, GNF4877 inhibits DYRK1A with an IC50 of 6 nM, which is approximately 40-fold more potent than the DYRK1A inhibitor INDY (IC50 240 nM) .

Kinase inhibition DYRK1A GSK3β

Optimal Application Scenarios for GNF4877 in Diabetes and β-Cell Research


High-Throughput Screening for β-Cell Proliferation Modulators

GNF4877 serves as an optimal positive control in high-throughput screening campaigns designed to identify novel β-cell mitogens. Its 10-fold greater potency compared to harmine [1] ensures a robust assay window, while its lack of pro-differentiation effects [2] minimizes confounding phenotypic changes. Researchers can use GNF4877 to validate assay sensitivity and to benchmark hit compounds in both rodent and human islet proliferation assays.

Mechanistic Studies of DYRK1A-Dependent Proliferation Without Differentiation Confounds

For studies aiming to dissect the DYRK1A signaling pathway specifically governing β-cell proliferation—separate from differentiation—GNF4877 is the tool of choice. Unlike harmine and 5-IT, which simultaneously drive differentiation [2], GNF4877 provides a 'clean' proliferative signal. This allows researchers to attribute observed effects solely to proliferation pathways, enabling clearer interpretation of genetic knockdown or overexpression experiments targeting DYRK1A.

In Vivo Proof-of-Concept Studies for Oral β-Cell Regenerative Therapies

GNF4877's demonstrated oral bioavailability and efficacy in the RIP-DTA mouse model [1] make it a valuable reference compound for preclinical in vivo studies of β-cell regeneration. It can be used as a benchmark to compare the efficacy, pharmacokinetics, and pharmacodynamics of novel DYRK1A inhibitors or other β-cell regenerative agents in diabetic animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNF4877

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.